2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.35 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a phenylacetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Piperidine derivatives are known to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the phenylacetic acid moiety. One common method involves the following steps:
Formation of the Piperidine-Sulfonyl Intermediate: Piperidine reacts with a sulfonyl chloride derivative under basic conditions to form the piperidine-sulfonyl intermediate.
Introduction of the Phenylacetic Acid Moiety: The intermediate is then reacted with phenylacetic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid can be compared with other similar compounds, such as:
2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid: Similar structure but with a fluorine atom and an oxo group.
2-Amino-4-(1-piperidine)pyridine derivatives: Contain a piperidine ring but differ in the rest of the structure
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)10-11-4-6-12(7-5-11)19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUIKHKGHUBPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.